trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Description
Historical Context and Discovery of Trifluoromethylated Pyrrolidine Derivatives
The development of trifluoromethylated pyrrolidine derivatives emerged from the broader evolution of fluorinated heterocyclic chemistry, which experienced significant growth following World War II. The subgroup of fluorinated heterocycles represents a relatively young field in organic chemistry, with intensive development beginning in the mid-20th century as researchers recognized the unique properties that fluorine incorporation could impart to heterocyclic systems. The systematic exploration of trifluoromethyl-substituted pyrrolidines gained momentum through pioneering work that demonstrated their potential in pharmaceutical applications, particularly for compounds targeting neurological disorders.
Early research into pyrrolidine chemistry established the fundamental reactivity patterns of these five-membered nitrogen-containing rings, setting the stage for more complex derivatives. The introduction of trifluoromethyl groups into pyrrolidine frameworks represented a significant advancement, as researchers discovered that these substituents could dramatically alter the physical and chemical properties of the parent heterocycles. The trifluoromethyl group's unique electronic properties, including its strong electron-withdrawing nature and lipophilic characteristics, made it particularly attractive for medicinal chemistry applications.
The specific development of stereoselective synthetic approaches to trifluoromethylated pyrrolidines gained attention in the early 21st century, with researchers developing novel methodologies for their preparation. A notable advancement came through the development of asymmetric Michael addition and hydrogenative cyclization protocols that enabled the preparation of trisubstituted 2-trifluoromethyl pyrrolidines with excellent stereoselectivity. These methodological advances provided access to previously challenging molecular architectures and opened new avenues for pharmaceutical development.
| Historical Milestone | Year Range | Key Development |
|---|---|---|
| Initial Fluorinated Heterocycle Development | 1945-1960 | Foundation of fluorinated heterocyclic chemistry |
| Trifluoromethyl Incorporation | 1970-1990 | Systematic study of trifluoromethyl effects on biological activity |
| Stereoselective Synthesis | 2000-2010 | Development of asymmetric catalytic methods |
| Pharmaceutical Applications | 2010-Present | Integration into drug discovery programs |
Significance of Boc-Protected Pyrrolidines in Organic Chemistry
The tert-butoxycarbonyl protecting group has established itself as one of the most versatile and widely used protective strategies in organic synthesis, particularly for amine functionalities. The significance of Boc-protected pyrrolidines extends beyond simple protection, as these compounds serve as crucial intermediates in the construction of complex molecular architectures. The Boc group's acid-labile nature allows for selective deprotection under mild conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
In the specific context of pyrrolidine chemistry, Boc protection enables several critical synthetic transformations that would otherwise be challenging or impossible. The protecting group masks the nucleophilic nitrogen while maintaining the ring's structural integrity, allowing for selective functionalization at other positions. This selectivity is particularly important in the synthesis of complex pyrrolidine derivatives where multiple reactive sites must be differentiated.
Research has demonstrated that Boc-protected pyrrolidines can undergo highly enantioselective lithiation reactions, enabling the introduction of various substituents with excellent stereochemical control. These reactions typically employ organolithium reagents in the presence of chiral ligands, such as sparteine or sparteine surrogates, to achieve high levels of asymmetric induction. The development of these methodologies has been crucial for accessing optically pure pyrrolidine derivatives required in pharmaceutical applications.
The conformational effects of Boc protection on pyrrolidine rings have been studied extensively, revealing that the protecting group can influence the ring's preferred conformation. Computational studies have shown that the Boc group can stabilize certain conformations through favorable electrostatic interactions, leading to more predictable reactivity patterns. This conformational control is particularly valuable in stereoselective synthesis where the spatial arrangement of functional groups determines the outcome of chemical transformations.
Contemporary applications of Boc-protected pyrrolidines extend to the synthesis of natural products and pharmaceutical intermediates. The protecting group strategy has enabled the development of convergent synthetic routes that allow for the late-stage introduction of sensitive functional groups. This approach has proven particularly valuable in drug discovery programs where structural modifications must be rapidly explored to optimize biological activity.
Classification within the Fluorinated Heterocyclic Compound Family
Fluorinated heterocyclic compounds represent a diverse and rapidly expanding class of molecules that have found widespread applications in pharmaceutical, agricultural, and materials science. The classification of these compounds is typically based on the size of the heterocyclic ring, the number and position of heteroatoms, and the degree and pattern of fluorine substitution. Within this broad classification system, this compound occupies a specific niche as a five-membered nitrogen heterocycle with peripheral trifluoromethyl substitution.
The pyrrolidine ring system itself belongs to the saturated five-membered nitrogen heterocycles, which exhibit unique conformational properties compared to their aromatic counterparts. The incorporation of fluorine-containing substituents, particularly trifluoromethyl groups, places these compounds within the broader category of organofluorine compounds that have gained prominence due to their enhanced metabolic stability and altered electronic properties.
Detailed classification of fluorinated pyrrolidines can be organized based on the position and nature of fluorine substitution. Direct fluorination of the pyrrolidine ring, as seen in compounds like 3-fluoropyrrolidine, represents one category where fluorine atoms are directly attached to ring carbons. In contrast, compounds like this compound belong to a category where fluorinated substituents are introduced through side chains or aromatic rings attached to the heterocycle.
The stereochemical aspects of fluorinated pyrrolidines add another layer of classification complexity. The presence of multiple stereocenters, as seen in the target compound with its trans configuration at positions 3 and 4, creates opportunities for diverse stereoisomeric forms with potentially different biological activities. Research has shown that the stereochemistry of fluorinated heterocycles can profoundly influence their pharmacological properties, making this aspect of classification particularly relevant for drug development applications.
| Classification Category | Structural Feature | Example Compounds | Key Properties |
|---|---|---|---|
| Direct Ring Fluorination | Fluorine on ring carbons | 3-Fluoropyrrolidine | Enhanced ring rigidity, altered basicity |
| Peripheral Fluorination | Fluorinated substituents | Target compound | Maintained ring flexibility, lipophilicity enhancement |
| Gem-Difluorination | Two fluorines on same carbon | 3,3-Difluoropyrrolidine | Significant conformational effects |
| Polyfluorinated | Multiple fluorine positions | Various derivatives | Cumulative electronic effects |
Recent advances in computational chemistry have enabled more sophisticated classification schemes based on electronic properties and molecular descriptors. These approaches consider factors such as molecular electrostatic potential, polarizability, and hydrogen bonding capacity to predict biological activity and optimize synthetic targets. The application of these classification methods to fluorinated pyrrolidines has revealed structure-activity relationships that guide the design of new compounds with improved properties.
Properties
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPWTFROWHGSC-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937613 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169248-97-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS No. 169248-97-9) is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H20F3NO4
- Molecular Weight: 359.34 g/mol
- Solubility: Moderately soluble in water (0.0609 mg/ml) .
- Log P (octanol-water partition coefficient): 2.92 to 4.51, indicating moderate lipophilicity .
The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and metabolic pathways. Its pyrrolidine core is known for its ability to modulate receptor activity, which can influence neurotransmitter systems and metabolic functions.
Potential Targets:
- Dopamine Receptors: Similar compounds have been shown to exhibit activity at dopamine receptors, influencing pathways related to mood and cognition .
- Retinol-Binding Protein 4 (RBP4): Antagonists of RBP4 have been linked to altered retinol metabolism, which could have implications for conditions like age-related macular degeneration .
In Vitro Studies
Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity. For instance, structural analogs have demonstrated:
- Antagonistic effects on RBP4 , leading to reduced plasma levels of retinol and potential therapeutic benefits in ocular diseases .
- Neurotransmitter modulation , particularly influencing dopamine pathways, which could be beneficial in treating psychiatric disorders .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of similar compounds:
- Rodent Models: Studies showed that certain analogs significantly reduced serum RBP4 levels and improved metabolic outcomes .
- Behavioral Assessments: Compounds targeting dopamine receptors have been evaluated for their effects on behavior, demonstrating potential in alleviating symptoms of depression and anxiety .
Case Studies
- Case Study on RBP4 Antagonism:
- Dopamine Receptor Modulation:
Safety and Toxicology
The compound is classified as an irritant, with various precautionary measures recommended during handling due to potential hazards associated with exposure .
Toxicological Data:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Design and Development
The compound is notable for its role in the development of new pharmacological agents. Its structure allows for modifications that can enhance activity against specific biological targets. For instance, research has shown that derivatives of pyrrolidine compounds can act as effective inhibitors of certain receptors involved in neurological disorders, such as the dopamine receptor family .
1.2 Dopaminergic Activity
Studies indicate that trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be used as a scaffold for creating dopaminergic agents. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and selectivity for dopamine receptors . This makes it a candidate for treating conditions like Parkinson’s disease or schizophrenia.
Synthetic Applications
2.1 Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including amide coupling and deprotection reactions, which are essential in synthesizing pharmaceutical compounds .
2.2 Synthesis of Arginase Inhibitors
Recent studies have explored the use of this compound in synthesizing arginase inhibitors, which have therapeutic potential in treating cancer and other diseases by modulating arginine metabolism . The ability to modify the tert-butoxycarbonyl protecting group facilitates the introduction of additional functional groups necessary for biological activity.
Case Studies
3.1 Development of Dopaminergic Agents
In a study focusing on optimizing pharmacological properties for dopaminergic agents, researchers synthesized derivatives based on the pyrrolidine framework that included this compound. These compounds exhibited enhanced selectivity and potency towards dopamine receptors compared to existing drugs .
3.2 Arginase Inhibitor Research
Another case study highlighted the synthesis of novel arginase inhibitors using this compound as a starting material. The research demonstrated that specific modifications led to compounds with significantly improved potency against human arginase isoforms, indicating the compound's versatility in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrrolidine Derivatives
Table 1: Comparison of Boc-Protected Pyrrolidine-3-carboxylic Acid Derivatives
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃): Increase acidity of the carboxylic acid and improve resistance to oxidative metabolism .
- Electron-Donating Groups (e.g., -CH₃): Enhance solubility in polar solvents but reduce metabolic stability .
- Halogenated Derivatives (e.g., -Cl): Introduce steric and electronic effects that modulate binding affinity in drug-receptor interactions .
- Synthetic Accessibility :
Piperidine vs. Pyrrolidine Analogs
Table 2: Comparison with Piperidine-Based Derivatives
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine scaffold is synthesized via [3+2] cycloaddition between azomethine ylides and electron-deficient alkenes. For example:
-
Azomethine ylide precursor : Generated in situ from sarcosine and paraformaldehyde.
-
Dipole acceptor : 3-(Trifluoromethyl)styrene undergoes cycloaddition to yield a racemic pyrrolidine intermediate.
Key conditions :
Boc Protection of the Pyrrolidine Amine
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:
-
Dissolve pyrrolidine intermediate in THF.
-
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir at 25°C for 12 hours.
Yield : >90%.
Advantage : Boc group stability under subsequent reaction conditions.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The aryl group is installed via Suzuki-Miyaura coupling :
-
Halogenation : Brominate the pyrrolidine at position 4 using NBS (N-bromosuccinimide).
-
Coupling : React with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis.
Conditions :
Carboxylic Acid Functionalization
The carboxylic acid is introduced via ester hydrolysis :
-
Ester precursor : Synthesize methyl 3-pyrrolidinecarboxylate during cycloaddition.
Optimized protocol (Bu₄NF·H₂O) :
Stereochemical Control Strategies
Chiral Auxiliaries
Use (R)- or (S)-proline derivatives to induce trans-configuration:
Asymmetric Catalysis
Organocatalytic methods :
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cycloaddition Time | 6–8 hours | 3–4 hours (flow reactor) |
| Boc Protection Yield | 90% | 94% (continuous flow) |
| Hydrolysis Purity | 98% | 99.5% (crystallization) |
Cost drivers :
Analytical Validation
HPLC Conditions :
-
Column: C18, 5 μm, 250 × 4.6 mm.
-
Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.
¹H NMR (400 MHz, CDCl₃) :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing trans-1-(tert-butoxycarbonyl)-4-aryl-pyrrolidine derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as palladium-catalyzed cross-coupling reactions under inert atmospheres (40–100°C) with ligands like XPhos and bases like Cs₂CO₃. The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent aryl substitutions . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in analogous compounds (e.g., (3S,4R)-isomers in CAS 301226-53-9) .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrrolidine derivatives?
- Methodological Answer : Use a combination of ¹H, ¹³C, and [³¹P] NMR (if phosphorylated intermediates are present) to assign stereochemistry and confirm substituent positions. For example, diastereotopic protons in the pyrrolidine ring show splitting patterns in ¹H NMR, while [³¹P] NMR distinguishes phosphonate conformers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) . 2D NMR (COSY, HSQC) is critical for resolving overlapping signals in trifluoromethylphenyl-substituted analogs .
Q. What are the common challenges in purifying Boc-protected pyrrolidine carboxylic acids, and how are they addressed?
- Methodological Answer : Hydrophobic aryl groups (e.g., 3-trifluoromethylphenyl) reduce solubility in aqueous systems. Use silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) for purification. Acidic workup (HCl/water) removes Boc-protecting groups selectively, as demonstrated in multi-step syntheses of related compounds .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., CF₃ vs. F) on the phenyl ring influence the reactivity of pyrrolidine intermediates in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., CF₃) deactivate the aryl ring, requiring harsher conditions (higher temperatures, stronger bases) for Suzuki-Miyaura couplings. Compare yields and kinetics between 3-fluorophenyl (CAS 301226-53-9, 69% yield) and 3-trifluoromethylphenyl analogs to optimize catalyst loading (e.g., Pd(OAc)₂/XPhos) .
Q. What strategies mitigate racemization during Boc deprotection in sterically hindered pyrrolidine systems?
- Methodological Answer : Racemization occurs under acidic or thermal stress. Use mild deprotection agents (e.g., TFA/DCM at 0°C) and monitor enantiomeric purity via chiral HPLC or polarimetry. For example, (3R,4S)-1-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 87-84-3) retains >98% ee when deprotected with HCl/dioxane at 25°C .
Q. How can conflicting spectral data (e.g., HRMS vs. NMR) be resolved for structurally complex analogs?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formulas. For NMR discrepancies (e.g., rotameric mixtures), use variable-temperature NMR or DFT calculations to model dynamic processes. Tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate showed unresolved [³¹P] NMR rotamers at room temperature but resolved at −40°C .
Q. What in vitro assays are suitable for evaluating the bioactivity of trifluoromethylphenyl-pyrrolidine derivatives?
- Methodological Answer : Prioritize assays based on structural analogs. For example, 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid derivatives exhibit anti-proliferative effects via mTOR inhibition. Use prostate cancer cell lines (e.g., PC-3) with autophagy markers (LC3-II) and Western blotting for p70S6K phosphorylation .
Data Contradiction Analysis
Q. Why do reported yields vary for similar Suzuki-Miyaura reactions of Boc-pyrrolidine precursors?
- Methodological Answer : Variability arises from differences in aryl halide reactivity (Br vs. I), catalyst aging, or solvent purity. For instance, 4-bromophenyl analogs (CAS 1161787-74-1) show lower yields (~42%) compared to 4-cyanophenyl derivatives (69%) due to slower oxidative addition with bromides . Always pre-dry solvents (e.g., tert-butanol) and use fresh Cs₂CO₃ to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
